molecular formula C14H19NO B8777738 4-Piperidineacetaldehyde, 1-(phenylmethyl)- CAS No. 120014-32-6

4-Piperidineacetaldehyde, 1-(phenylmethyl)-

Cat. No. B8777738
CAS RN: 120014-32-6
M. Wt: 217.31 g/mol
InChI Key: MHGRPEADXUSKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidineacetaldehyde, 1-(phenylmethyl)- is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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properties

CAS RN

120014-32-6

Product Name

4-Piperidineacetaldehyde, 1-(phenylmethyl)-

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(1-benzylpiperidin-4-yl)acetaldehyde

InChI

InChI=1S/C14H19NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2

InChI Key

MHGRPEADXUSKAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3 mL (34.4 mmol) of oxalyl chloride in 80 mL of CH2Cl2 at −78° C. was added a solution of 4.9 mL (68.8 mmol) of DMSO in 5 mL of CH2Cl2. After stirring for 10 min, a solution of 4 g (18.24 mmol) of 1-benzyl-4-(2-hydroxy-1-ethyl)piperidine (Acros Chemical) in 20 mL of CH2Cl2 was added dropwise. After 30 min, 12 mL (86.1 mmol) of Et3N was added and the reaction mixture was allowed to warm to rt over a period of 30 min. To the reaction mixture was added 100 mL of H2O and it was extracted with CH2Cl2. The combined organic fractions were washed with sat'd NaCl solution, and dried over MgSO4 and filtered. The filtrate was concentrated to give 4 g of the title compound.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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